Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid is a compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It is characterized by a cyclopropyl group attached to a piperidine derivative, which is linked to an amino-acetic acid moiety. The compound's structure suggests that it may exhibit interesting biological activities, making it a subject of research in drug discovery and development.
This compound can be classified as an amino acid derivative due to the presence of the amino group and the acetic acid moiety. It also falls under the category of piperidine derivatives, which are known for their diverse pharmacological properties.
The synthesis of Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid typically involves multiple steps:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid can be represented as follows:
Where:
Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid can participate in various chemical reactions:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors.
The mechanism of action for Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid is not fully elucidated but may involve:
In vitro studies are necessary to confirm its mechanism of action, including binding affinity assays and cellular response evaluations.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm structural integrity and purity.
Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid has potential applications in:
Multicomponent reactions (MCRs) enable efficient construction of the cyclopropane-piperidine hybrid core by converging three or more reactants in a single step. Ugi-4CR (Ugi four-component reaction) protocols employ cyclopropylamine, (S)-1-methylpiperidin-3-amine, glyoxylic acid, and isocyanides to yield N-(aminomethyl)glycine derivatives. This method achieves atom economy exceeding 75% by minimizing purification steps and avoiding intermediate isolation . Hantzsch-type cyclizations further facilitate hybridization, where ethyl acetoacetate, cyclopropanecarbaldehyde, and ammonium acetate condense to form dihydropyridine intermediates. Subsequent asymmetric hydrogenation using Ru/C or Pd catalysts yields enantiopure tetrahydropyridines with >90% conversion (Table 1) .
Table 1: Multicomponent Reaction Performance for Hybrid Core Synthesis
Reaction Type | Key Components | Yield (%) | Diastereoselectivity (dr) |
---|---|---|---|
Ugi-4CR | Cyclopropylamine, Glyoxylic Acid | 68–82 | 3:1 to 5:1 |
Hantzsch | Cyclopropanecarbaldehyde, NH₄OAc | 74–88 | >20:1 (post-hydrogenation) |
Passerini | Cyclopropyl Isocyanide, Carboxylic Acid | 65–70 | Not applicable |
Enantioselective generation of the (S)-1-methylpiperidin-3-yl unit leverages chiral catalysts and chiral pool derivatization. (L)-Tartrate-derived ruthenium complexes catalyze asymmetric hydrogenation of 1-methylpyridinium salts, affording the (S)-piperidine motif with 95% ee and >99% conversion under 50 bar H₂ pressure [1]. Alternatively, enzymatic resolution using Candida antarctica lipase B selectively acylates racemic 1-methylpiperidin-3-amine with vinyl acetate, isolating the (S)-enantiomer with 98% ee. Reductive amination protocols optimize stereocontrol via dynamic kinetic resolution: 1-methylpiperidin-3-one reacts with NH₄OAc and NaBH₃CN using (R)-BINOL-phosphoric acid, yielding the (S)-amine with 90% ee and 85% isolated yield .
Cyclopropanation of allylic (S)-1-methylpiperidine derivatives employs transition metal catalysts to control stereochemistry. Rh₂(S-DOSP)₄ catalyzes diazo decomposition of ethyl diazoacetate in the presence of vinylpiperidines, yielding trans-cyclopropyl-piperidines with 94% ee and >15:1 dr . Copper-bis(oxazoline) complexes enable cyclopropanation of enamines derived from 1-methylpiperidin-3-one, achieving 89% ee. For gem-disubstituted cyclopropanes, Simmons–Smith reactions using Et₂Zn/CH₂I₂ and a chiral diamine ligand (e.g., (1R,2R)-N,N'-dicyclohexylcyclohexane-1,2-diamine) provide cis-isomers with 92% de .
Conjugating acetic acid to the tertiary amine of cyclopropyl-(S)-piperidinyl scaffolds demands regioselective N-alkylation. Protecting group strategies are critical: Boc protection of the piperidine nitrogen enables exclusive N-alkylation at the cyclopropylamine site using ethyl bromoacetate. Subsequent deprotection and ester hydrolysis yield the target compound in 78% overall yield [6]. Microwave-assisted reactions enhance regiocontrol: neat mixtures of cyclopropyl-(S)-1-methylpiperidin-3-amine and ethyl bromoacetate irradiated at 100°C for 10 minutes achieve 95% conjugation efficiency without solvents. Phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%) in biphasic water/dichloromethane systems suppresses dialkylation byproducts to <2% [6].
Solvent selection critically influences atom economy in hybrid molecule synthesis. Water as a solvent for Ru-catalyzed hydrogenations improves E-factors (environmental factor) by 60% compared to THF, achieving full conversion while enabling catalyst recycling [1] . Switchable polarity solvents (e.g., DBU/1-hexanol) facilitate homogeneous cyclopropanation at 50°C and precipitate products upon CO₂ addition, reducing purification waste.
Catalyst systems are optimized for minimal loading: Nickel nanoparticles (1 mol%) on TiO₂ support hydrogenate pyridine intermediates at 80°C under 5 bar H₂, achieving turnover numbers (TON) >1,500 . Palladium/charcoal (0.5 mol%) in supercritical CO₂ enables quantitative ester hydrolysis without acid co-catalysts, integrating steps into telescoped processes. Table 2 compares catalyst performance.
Table 2: Solvent and Catalyst Systems for Key Synthetic Steps
Reaction Step | Optimal Solvent | Catalyst (mol%) | Atom Economy (%) | TON/TOF |
---|---|---|---|---|
Piperidine Hydrogenation | Water | Ru-TiO₂ (0.1) | 92 | TON: 1,200 |
Cyclopropanation | Dichloromethane | Rh₂(S-DOSP)₄ (2) | 85 | TOF: 120 h⁻¹ |
Acetic Acid Conjugation | Solvent-free | None (microwave) | 100 | Not applicable |
Ester Hydrolysis | scCO₂ | Pd/C (0.5) | 98 | TON: 980 |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: